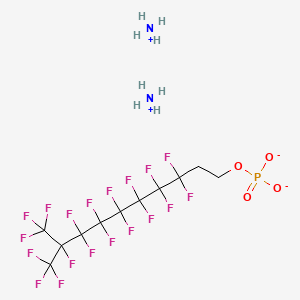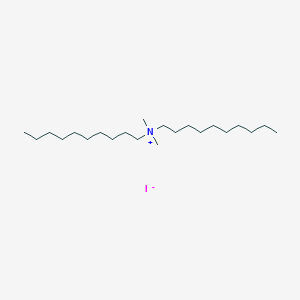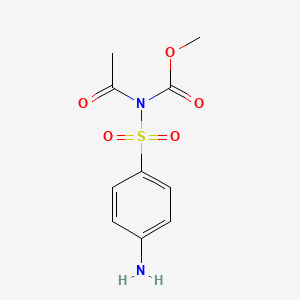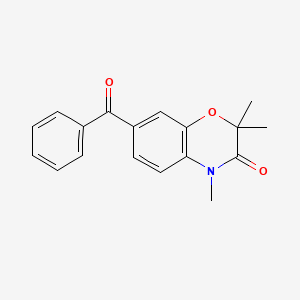![molecular formula C64H82Cl3N9O26 B12717373 1-[6-chloro-2-(1-imidazol-1-ylethenyl)-3-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid CAS No. 85127-99-7](/img/structure/B12717373.png)
1-[6-chloro-2-(1-imidazol-1-ylethenyl)-3-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-chloro-2-(1-imidazol-1-ylethenyl)-3-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a chlorinated phenyl group, and a secondary amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-chloro-2-(1-imidazol-1-ylethenyl)-3-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal and ammonia, followed by subsequent functionalization to introduce the vinyl group.
Chlorination of the phenyl ring: This step involves the selective chlorination of the phenyl ring, which can be carried out using reagents such as thionyl chloride or sulfuryl chloride.
Coupling reactions: The imidazole and chlorinated phenyl intermediates are then coupled using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the secondary amine: The final step involves the reaction of the coupled intermediate with isopropylamine under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
1-[6-chloro-2-(1-imidazol-1-ylethenyl)-3-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents like DMF or DMSO.
Major Products
科学的研究の応用
1-[6-chloro-2-(1-imidazol-1-ylethenyl)-3-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-[6-chloro-2-(1-imidazol-1-ylethenyl)-3-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorinated phenyl group may enhance the compound’s binding affinity to its targets, while the secondary amine can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
類似化合物との比較
Similar Compounds
- 1-[4-chloro-2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
Uniqueness
1-[6-chloro-2-(1-imidazol-1-ylethenyl)-3-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring, chlorinated phenyl group, and secondary amine allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
特性
CAS番号 |
85127-99-7 |
|---|---|
分子式 |
C64H82Cl3N9O26 |
分子量 |
1499.7 g/mol |
IUPAC名 |
1-[6-chloro-2-(1-imidazol-1-ylethenyl)-3-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid |
InChI |
InChI=1S/3C18H24ClN3O2.5C2H2O4/c3*1-12(2)21-9-15(23)10-24-18-16(19)6-5-13(3)17(18)14(4)22-8-7-20-11-22;5*3-1(4)2(5)6/h3*5-8,11-12,15,21,23H,4,9-10H2,1-3H3;5*(H,3,4)(H,5,6) |
InChIキー |
WMSQVLMRMVDNED-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)Cl)OCC(CNC(C)C)O)C(=C)N2C=CN=C2.CC1=C(C(=C(C=C1)Cl)OCC(CNC(C)C)O)C(=C)N2C=CN=C2.CC1=C(C(=C(C=C1)Cl)OCC(CNC(C)C)O)C(=C)N2C=CN=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















